Potassium bicarbonate-13C

Description

Structure

3D Structure of Parent

Properties

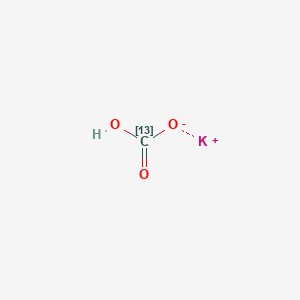

Molecular Formula |

CHKO3 |

|---|---|

Molecular Weight |

101.108 g/mol |

IUPAC Name |

potassium;hydroxyformate |

InChI |

InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1/i1+1; |

InChI Key |

TYJJADVDDVDEDZ-YTBWXGASSA-M |

Isomeric SMILES |

[13C](=O)(O)[O-].[K+] |

Canonical SMILES |

C(=O)(O)[O-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Potassium Bicarbonate-¹³C in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium bicarbonate labeled with the stable isotope carbon-13 (K H¹³CO₃) has emerged as a critical tracer in metabolic research, offering a non-radioactive and versatile tool to probe fundamental physiological and biochemical processes. Its application spans from whole-body energy expenditure measurements to real-time visualization of cellular metabolism in vital organs. This technical guide provides an in-depth overview of the core uses of Potassium bicarbonate-¹³C in research, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key metabolic pathways.

Core Applications in Research

The primary utility of Potassium bicarbonate-¹³C lies in its role as a precursor for ¹³CO₂, allowing researchers to trace the fate of the labeled carbon atom through various metabolic pathways. The two principal areas of application are:

-

¹³CO₂ Breath Tests: These non-invasive tests are widely used to determine whole-body carbon dioxide production (VCO₂), a key indicator of metabolic rate and energy expenditure.[1][2] By administering a known amount of ¹³C-labeled bicarbonate and measuring the enrichment of ¹³CO₂ in expired air over time, researchers can calculate the rate of CO₂ production.[1] This technique is particularly valuable in studying substrate oxidation and energy metabolism in various populations, including preterm infants and adults at rest or during exercise.[2][3][4]

-

Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS): In conjunction with hyperpolarized [1-¹³C]pyruvate, ¹³C-bicarbonate serves as a crucial biomarker for the activity of the enzyme pyruvate dehydrogenase (PDH). PDH plays a pivotal role in cellular energy metabolism by converting pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. The detection of hyperpolarized ¹³C-bicarbonate signal via MRS provides a real-time, in vivo measure of PDH flux, offering insights into myocardial and brain metabolism in both healthy and diseased states.

Quantitative Data from Research Studies

The following tables summarize quantitative data from key studies utilizing Potassium bicarbonate-¹³C, providing a comparative overview of experimental parameters and findings.

| Study Focus | Subject Group | Tracer Administration | Duration | Key Findings | Reference |

| CO₂ Production Measurement | 7 healthy adults | Primed continuous intravenous infusion of NaH¹³CO₃ | 6 hours | VCO₂ measured by ¹³C-bicarbonate infusion correlated well with indirect calorimetry. | [1] |

| CO₂ Dynamics in Children vs. Adults | 10 children (8-12 yrs), 12 adults (25-40 yrs) | Oral administration of [¹³C]bicarbonate | Not specified | Mean residence time of ¹³CO₂ was shorter in children; no significant difference in CO₂ stores. | [3] |

| Metabolic Studies in Preterm Infants | 10 preterm infants | Intragastric and intravenous infusion of [¹³C]bicarbonate | Not specified | Intragastric infusion is a viable alternative to intravenous for estimating CO₂ production. | [2] |

| CO₂ Washout Kinetics During Exercise | 6 healthy male subjects | Intravenous bolus of [¹³C]bicarbonate | Not specified | Recovery of ¹³C label increased from 67% at rest to 80% during exercise. | [4] |

Experimental Protocols

¹³CO₂ Breath Test for Measuring CO₂ Production

This protocol provides a generalized methodology for conducting a ¹³CO₂ breath test using an intravenous infusion of ¹³C-labeled bicarbonate.

Materials:

-

Sterile solution of Sodium or Potassium bicarbonate-¹³C (concentration and priming dose to be determined based on subject weight and expected metabolic rate)

-

Infusion pump

-

Breath collection bags or a metabolic cart with a canopy hood

-

Isotope Ratio Mass Spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectrometer

Procedure:

-

Baseline Breath Sample: Collect a baseline breath sample from the subject before the infusion begins to determine the natural ¹³C abundance.

-

Priming Dose: Administer a priming bolus of the ¹³C-bicarbonate solution intravenously to rapidly label the body's bicarbonate pool.

-

Continuous Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of the ¹³C-bicarbonate solution at a constant rate.

-

Breath Sample Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for the duration of the study (typically 2-6 hours to reach isotopic steady state).[1][2]

-

Sample Analysis: Analyze the collected breath samples for ¹³CO₂ enrichment using IRMS. The enrichment is typically expressed as atom percent excess or as a delta value relative to a standard.

-

Calculation of CO₂ Production (VCO₂): The rate of CO₂ production is calculated using the following formula, assuming isotopic steady state has been reached:

VCO₂ (mmol/min) = [Infusion rate (μmol/kg/min) / (E_breath - E_infusate)] * Body weight (kg) * Correction factor

Where:

-

E_breath is the ¹³C enrichment of expired CO₂ at steady state.

-

E_infusate is the ¹³C enrichment of the infusate.

-

A correction factor is often applied to account for the incomplete recovery of the ¹³C label in breath.[1]

-

Hyperpolarized ¹³C-Pyruvate MRS for Myocardial Metabolism

This protocol outlines the general steps for performing a hyperpolarized ¹³C-pyruvate MRS study to assess myocardial pyruvate dehydrogenase (PDH) flux.

Materials:

-

[1-¹³C]pyruvic acid

-

Dynamic Nuclear Polarization (DNP) polarizer

-

MRI scanner equipped for ¹³C detection

-

Injection system for rapid delivery of the hyperpolarized substrate

Procedure:

-

Hyperpolarization: A sample of [1-¹³C]pyruvic acid is doped with a stable radical and hyperpolarized using a DNP polarizer. This process dramatically increases the ¹³C MR signal.

-

Dissolution and Neutralization: The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution and neutralized to a physiological pH.

-

Injection: The hyperpolarized [1-¹³C]pyruvate solution is swiftly injected intravenously into the subject.

-

¹³C MRS Data Acquisition: Immediately following injection, dynamic ¹³C MR spectra or spectroscopic images are acquired from the region of interest (e.g., the heart). The acquisition is timed to capture the arrival of the pyruvate and the subsequent appearance of its metabolic products.

-

Data Analysis: The acquired spectra are analyzed to quantify the signal intensities of hyperpolarized [1-¹³C]pyruvate, [1-¹³C]lactate, and ¹³C-bicarbonate over time. The ratio of the ¹³C-bicarbonate signal to the [1-¹³C]pyruvate signal is used as an index of PDH flux.

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways central to the application of Potassium bicarbonate-¹³C in research.

Conclusion

Potassium bicarbonate-¹³C is an invaluable tool in the arsenal of researchers studying metabolism. Its safety profile as a stable isotope, coupled with its versatility in both whole-body and organ-specific metabolic assessments, ensures its continued importance in basic science, clinical research, and drug development. The methodologies of ¹³CO₂ breath testing and hyperpolarized ¹³C MRS provide powerful, complementary approaches to unraveling the complexities of energy metabolism and cellular function. As analytical technologies continue to advance, the precision and scope of studies employing Potassium bicarbonate-¹³C are poised to expand, promising deeper insights into metabolic health and disease.

References

- 1. Use of [13C]bicarbonate infusion for measurement of CO2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of [13C]bicarbonate for metabolic studies in preterm infants: intragastric versus intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral [13C]bicarbonate measurement of CO2 stores and dynamics in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of increased metabolic rate on [13C]bicarbonate washout kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium Bicarbonate-13C: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium bicarbonate-13C (KH¹³CO₃) is a stable, non-radioactive isotopically labeled compound that serves as a valuable tracer in a variety of scientific and biomedical research applications. Its use is particularly prominent in metabolic studies, where the incorporation of the heavy carbon isotope (¹³C) allows for the precise tracking and quantification of bicarbonate flux and its subsequent metabolic fate. This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and its application in tracing key metabolic pathways.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in experimental settings.

Physical and Chemical Data

A compilation of the key physical and chemical properties of this compound is presented in Table 1. This data has been aggregated from various safety data sheets and chemical suppliers.

| Property | Value | References |

| Chemical Formula | KH¹³CO₃ | N/A |

| Molecular Weight | ~101.11 g/mol | [1] |

| Appearance | White crystalline powder | [1][2][3] |

| Odor | Odorless | [2][3] |

| Solubility | Soluble in water | [1] |

| pH | ~8.2 (0.1M solution) | [1] |

| Melting Point | Decomposes at 100-120 °C | [1] |

| Stability | Stable under normal temperatures and pressures. | [1] |

Isotopic Enrichment

This compound is commercially available with high isotopic enrichment, typically ≥98 atom % ¹³C. This high level of enrichment is essential for generating a strong and detectable signal in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for sensitive tracing of the ¹³C label through metabolic pathways.

Experimental Protocols

The following sections provide detailed methodologies for common experimental applications of this compound. These protocols are intended as a guide and may require optimization based on specific experimental conditions and available instrumentation.

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful technique for the direct, non-destructive analysis of this compound and its metabolic products.

3.1.1 Sample Preparation

-

Dissolution: Accurately weigh a sample of this compound and dissolve it in deuterium oxide (D₂O) to a final concentration suitable for the instrument's sensitivity (typically in the mM range). For quantitative analysis, the use of a calibrated internal standard is recommended.[4]

-

Internal Standard: A known concentration of a ¹³C-containing compound that does not overlap with the bicarbonate signal can be used as an internal standard for quantification.

-

pH Adjustment: The chemical shift of bicarbonate is pH-dependent. Adjust the pH of the sample if necessary using appropriate buffers to ensure consistency between samples.

-

Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.

3.1.2 NMR Data Acquisition

-

Instrument Setup: Tune and match the NMR probe for ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard ¹³C inverse-gated proton decoupling pulse sequence should be used to suppress the nuclear Overhauser effect (NOE) for accurate quantification.

-

Acquisition Time (AQ): Typically set to 1-2 seconds.[5]

-

Relaxation Delay (D1): A long relaxation delay (5-7 times the longest T₁ of interest) is crucial for full magnetization recovery and accurate quantification. A typical starting point is 2-5 seconds.[5]

-

Number of Scans (NS): Adjust the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 128 scans may be sufficient.[5]

-

Temperature: Maintain a constant temperature throughout the experiment.

-

3.1.3 Data Processing and Analysis

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.

-

Integration: Integrate the area of the ¹³C-bicarbonate peak and the internal standard peak.

-

Quantification: Calculate the concentration of ¹³C-bicarbonate relative to the known concentration of the internal standard.

Isotope Ratio Mass Spectrometry (IRMS) for ¹³C Breath Tests

¹³C breath tests are non-invasive diagnostic tools used to assess various physiological processes, including gastric emptying and the presence of Helicobacter pylori. The general workflow for a ¹³C breath test using a labeled substrate that produces ¹³CO₂ is outlined below.

3.2.1 Subject Preparation

-

Fasting: The subject should fast for a specified period before the test, typically 4-6 hours, to ensure an empty stomach.[6]

-

Medication Restrictions: Certain medications, such as proton pump inhibitors and antibiotics, can interfere with the test results and should be discontinued for a specific period before the test, as advised by a clinician.[7][8]

-

Smoking: Smoking should be avoided for at least 2 hours prior to the test.[6]

3.2.2 Breath Sample Collection

-

Baseline Sample: Before administering the ¹³C-labeled substrate, a baseline breath sample is collected. The subject exhales fully into a collection bag or tube.[9]

-

Substrate Administration: The subject ingests the ¹³C-labeled substrate (e.g., ¹³C-urea in a solution).

-

Post-Dose Samples: Breath samples are collected at specific time intervals after substrate ingestion (e.g., 10, 15, 30 minutes).[7][9]

3.2.3 IRMS Analysis

-

Sample Introduction: The collected breath samples are introduced into an isotope ratio mass spectrometer.

-

Measurement: The instrument measures the ratio of ¹³CO₂ to ¹²CO₂ in the breath samples.

-

Data Analysis: The change in the ¹³CO₂/¹²CO₂ ratio from the baseline sample is calculated and expressed as a delta-over-baseline value. This value is then compared to a predetermined cut-off to determine the test result.

In Vivo Metabolic Tracing Studies

This compound can be administered in vivo to trace its incorporation into various metabolic pathways.

3.3.1 Experimental Workflow

Caption: General workflow for in vivo metabolic tracing studies using this compound.

3.3.2 Protocol Details

-

Tracer Administration: A sterile solution of this compound is typically administered intravenously as a bolus or continuous infusion. The dosage and infusion rate will depend on the specific research question and the model organism.[10]

-

Sample Collection: At predetermined time points, biological samples such as blood, tissue biopsies, and expired air are collected.

-

Metabolite Extraction: Metabolites are extracted from the collected samples using appropriate protocols (e.g., methanol-chloroform-water extraction for tissues).

-

Analytical Measurement: The isotopic enrichment of ¹³C in target metabolites is quantified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), or NMR spectroscopy.[11][12]

Metabolic Pathways and Applications

This compound is a powerful tool for investigating central carbon metabolism. The bicarbonate ion (HCO₃⁻) is in equilibrium with carbon dioxide (CO₂) in the body, and this ¹³CO₂ can be fixed into metabolic intermediates by carboxylating enzymes.

Tricarboxylic Acid (TCA) Cycle

The ¹³C label from bicarbonate can enter the TCA cycle via pyruvate carboxylase, which converts pyruvate to oxaloacetate. This allows for the study of anaplerotic flux into the TCA cycle.

Caption: Entry of ¹³C from Potassium bicarbonate-¹³C into the Tricarboxylic Acid (TCA) Cycle.

Gluconeogenesis

In tissues like the liver and kidney, ¹³C-labeled oxaloacetate can be a precursor for gluconeogenesis, the synthesis of glucose from non-carbohydrate sources. Tracing the ¹³C label into glucose provides a measure of gluconeogenic activity.

Safety, Handling, and Storage

Proper safety precautions, handling, and storage procedures are essential when working with any chemical, including isotopically labeled compounds.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[2][13]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[13]

-

First Aid: In case of eye or skin contact, flush with plenty of water for at least 15 minutes.[1][13] If ingested, do not induce vomiting and seek medical attention.[1][13]

Handling and Storage

-

Hygroscopic Nature: Potassium bicarbonate is hygroscopic and should be stored in a tightly sealed container to prevent moisture absorption.[14]

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids.[14]

-

Disposal: As this compound is a non-radioactive stable isotope, it can typically be disposed of according to standard laboratory procedures for non-hazardous chemicals, in compliance with local regulations.[15]

Conclusion

This compound is a versatile and valuable tool for researchers in the life sciences. Its well-defined physical and chemical properties, coupled with established analytical methodologies, enable the detailed investigation of central metabolic pathways. The protocols and information provided in this guide serve as a comprehensive resource for the effective and safe application of this compound in metabolic research and drug development.

References

- 1. dept.harpercollege.edu [dept.harpercollege.edu]

- 2. oxfordlabchem.com [oxfordlabchem.com]

- 3. labelsds.com [labelsds.com]

- 4. rsc.org [rsc.org]

- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. Urea breath test (UBT) | Sullivan Nicolaides Pathology [snp.com.au]

- 7. digestivehealth.org.au [digestivehealth.org.au]

- 8. mft.nhs.uk [mft.nhs.uk]

- 9. Urea breath test - Wikipedia [en.wikipedia.org]

- 10. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ussteriles.com [ussteriles.com]

- 14. redox.com [redox.com]

- 15. osti.gov [osti.gov]

Unlocking Metabolic Insights: A Technical Guide to 13C-Labeled Potassium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

13C-labeled potassium bicarbonate (K H¹³CO₃) is a stable, non-radioactive isotope tracer that has emerged as a powerful tool for in vivo metabolic research and clinical diagnostics. Its ability to trace the flux of bicarbonate in real-time provides a unique window into cellular metabolism, pH regulation, and enzyme activity. This technical guide offers an in-depth overview of 13C-labeled potassium bicarbonate, including its fundamental properties, detailed experimental protocols, and applications in metabolic studies, with a focus on hyperpolarized magnetic resonance imaging (MRI) and isotope ratio mass spectrometry (IRMS).

Core Properties and Data

13C-labeled potassium bicarbonate is a white, crystalline solid. Its key physical and chemical properties are summarized below, providing essential information for its use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | KH¹³CO₃ | --INVALID-LINK-- |

| Molecular Weight | 101.11 g/mol | --INVALID-LINK-- |

| Isotopic Purity | ≥98 atom % ¹³C | --INVALID-LINK-- |

| Solubility | Soluble in water | EvitaChem |

| Storage | Room temperature | Sigma-Aldrich |

Applications in Metabolic Research

The primary application of 13C-labeled potassium bicarbonate lies in its ability to probe key metabolic pathways. The bicarbonate ion is in constant equilibrium with carbon dioxide (CO₂), a central molecule in cellular respiration. By tracing the fate of the ¹³C label, researchers can quantify the activity of crucial enzymes and metabolic fluxes.

Hyperpolarized ¹³C MRI for In Vivo pH and Metabolic Imaging

A groundbreaking application of 13C-labeled bicarbonate is in hyperpolarized ¹³C Magnetic Resonance Imaging (MRI). Hyperpolarization dramatically increases the MRI signal of ¹³C-labeled substrates, enabling real-time visualization and quantification of metabolic processes in vivo.

When hyperpolarized H¹³CO₃⁻ is injected, it rapidly equilibrates with ¹³CO₂. The ratio of the H¹³CO₃⁻ to ¹³CO₂ signals can be used to calculate intracellular and extracellular pH in real-time. This has significant implications for cancer research, as tumor microenvironments are often acidic.

Quantitative Data from Hyperpolarized ¹³C MRI Studies:

| Application | Key Finding | Quantitative Data | Reference |

| Myocardial Ischemia | Shift from oxidative to anaerobic metabolism. | The ¹³C-bicarbonate-to-[1-¹³C]lactate (Bic-to-Lac) ratio was 0.68 ± 0.03 in ischemic tissue compared to 1.11 ± 0.10 in control.[1] | --INVALID-LINK-- |

| Cardiac Metabolism with Dichloroacetate (DCA) | Increased Pyruvate Dehydrogenase (PDH) flux. | The average Bicarbonate/Pyruvate ratio increased from 0.031 ± 0.001 at baseline to 0.086 ± 0.002 post-DCA administration.[2] | --INVALID-LINK-- |

| Tumor pH Imaging | Lower interstitial pH in tumors compared to surrounding tissue. | The average tumor interstitial pH was found to be significantly lower than the surrounding tissue. | --INVALID-LINK-- |

Isotope Ratio Mass Spectrometry (IRMS) for CO₂ Production Measurement

Oral or intravenous administration of ¹³C-labeled bicarbonate, followed by the analysis of expired air using Isotope Ratio Mass Spectrometry (IRMS), is a well-established method for measuring whole-body CO₂ production. This technique is valuable for studying energy expenditure and substrate utilization in various physiological and pathological states.

Quantitative Data from IRMS Studies:

| Study Population | Key Parameter | Result | Reference |

| Children (8-12 years) | CO₂ Production (VCO₂) | 5.4 ± 0.9 ml·min⁻¹·kg⁻¹ | [3] |

| Adults (25-40 years) | CO₂ Production (VCO₂) | 3.1 ± 0.5 ml·min⁻¹·kg⁻¹ | [3] |

| Children (8-12 years) | ¹³C Recovery | 73 ± 13% | [3] |

| Adults (25-40 years) | ¹³C Recovery | 71 ± 9% | [3] |

Experimental Protocols

Protocol 1: Hyperpolarized ¹³C-Bicarbonate MRI for In Vivo pH Measurement

This protocol provides a general workflow for preparing and utilizing hyperpolarized ¹³C-bicarbonate for in vivo pH imaging in preclinical models.

I. Preparation of Hyperpolarized ¹³C-Bicarbonate:

-

Precursor: A ¹³C-labeled precursor, such as [¹³C]urea, is polarized in a dynamic nuclear polarization (DNP) polarizer.

-

Dissolution: The polarized sample is rapidly dissolved in a superheated aqueous solution to create a concentrated solution of hyperpolarized ¹³C-urea.

-

Conversion to Bicarbonate: The hyperpolarized ¹³C-urea is then mixed with a solution containing urease, which rapidly hydrolyzes urea to ammonia and hyperpolarized ¹³C-bicarbonate/¹³CO₂.

-

Purification and Formulation: The resulting solution is rapidly purified and formulated to be at a physiological pH and temperature for in vivo injection.

II. In Vivo Imaging:

-

Animal Preparation: The subject (e.g., a tumor-bearing mouse) is anesthetized and positioned within the MRI scanner.

-

Injection: The hyperpolarized ¹³C-bicarbonate solution is injected intravenously.

-

MRI Acquisition: Rapid ¹³C MRI data acquisition is initiated immediately following injection to capture the dynamic conversion of H¹³CO₃⁻ to ¹³CO₂.

-

Data Analysis: The ratio of the integrated signal intensities of H¹³CO₃⁻ and ¹³CO₂ is used to calculate a pH map using the Henderson-Hasselbalch equation.

Protocol 2: Oral ¹³C-Bicarbonate for CO₂ Production Measurement via IRMS

This protocol outlines the procedure for measuring whole-body CO₂ production using oral administration of ¹³C-bicarbonate and breath analysis.

I. Subject Preparation:

-

Subjects should be in a post-absorptive state (fasted overnight).

-

Baseline breath samples are collected to determine the natural ¹³C/¹²C ratio.

II. ¹³C-Bicarbonate Administration:

-

A known dose of ¹³C-labeled potassium bicarbonate, dissolved in water, is administered orally.

III. Breath Sample Collection:

-

Expired breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of several hours. Samples can be collected in specialized bags or using a breath analysis system.

IV. Sample Analysis:

-

The ¹³C/¹²C ratio in the expired CO₂ is measured using an Isotope Ratio Mass Spectrometer (IRMS).

V. Data Analysis:

-

The rate of appearance of ¹³CO₂ in the breath is used to calculate the total CO₂ production rate, after accounting for the recovery of the tracer.

Signaling Pathways and Experimental Workflows

The metabolic fate of ¹³C-labeled bicarbonate is intricately linked to central carbon metabolism, particularly the activities of pyruvate dehydrogenase (PDH), pyruvate carboxylase (PC), and phosphoenolpyruvate carboxykinase (PEPCK).

Caption: Metabolic fate of ¹³C from pyruvate and its conversion to bicarbonate.

The diagram above illustrates the central role of pyruvate and its conversion into various metabolites. The ¹³C label from bicarbonate can equilibrate with the CO₂ pool, which is influenced by the activity of PDH and PEPCK.

Caption: General experimental workflows for hyperpolarized ¹³C MRI and IRMS studies.

This diagram outlines the key steps in conducting metabolic studies using 13C-labeled potassium bicarbonate with two major analytical techniques.

Conclusion

13C-labeled potassium bicarbonate is a versatile and powerful tool for probing in vivo metabolism and pH. Its application in hyperpolarized MRI is revolutionizing the non-invasive assessment of tissue pathophysiology, particularly in oncology and cardiology. Furthermore, its use in conjunction with IRMS provides a robust method for determining whole-body energy expenditure. As research in these areas continues to advance, the utility of 13C-labeled potassium bicarbonate in both preclinical and clinical settings is expected to expand, offering novel insights into disease mechanisms and therapeutic responses.

References

- 1. Assessing ischemic myocardial metabolism in vivo with hyperpolarized 13C: relating the metabolic perturbation to the area at risk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo investigation of cardiac metabolism in the rat using MRS of hyperpolarized [1-13C] and [2-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral [13C]bicarbonate measurement of CO2 stores and dynamics in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 13C Stable Isotope Tracers: From Experimental Design to Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental methodologies, and data analysis techniques associated with the use of 13C stable isotope tracers in metabolic research and drug development. By leveraging the power of isotopic labeling, researchers can unravel the complexities of metabolic pathways, identify novel drug targets, and assess the efficacy of therapeutic interventions.

Core Principles of 13C Stable Isotope Tracing

Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within biological systems.[1] Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon that can be incorporated into various metabolites, such as glucose or amino acids. These ¹³C-labeled compounds are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions.[1] This allows researchers to track the flow of carbon atoms through metabolic pathways without altering the underlying biological processes. The key advantage of using stable isotopes like ¹³C is their safety; they are non-radioactive and pose no radiation risk, making them ideal for use in a wide range of studies, including those involving human subjects.[1]

The fundamental principle behind ¹³C tracer studies lies in the ability to distinguish between the labeled (¹³C) and unlabeled (¹²C) atoms using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By measuring the incorporation of ¹³C into downstream metabolites, it is possible to determine the relative and absolute rates of metabolic reactions, a practice known as metabolic flux analysis (MFA).[2]

Applications in Research and Drug Development

The application of ¹³C stable isotope tracers spans a wide range of research areas, from fundamental biology to clinical drug development.

In basic research, ¹³C tracers are instrumental in:

-

Elucidating Metabolic Pathways: Mapping the intricate network of biochemical reactions that sustain life.

-

Understanding Disease Mechanisms: Investigating how metabolic pathways are altered in diseases such as cancer, diabetes, and neurodegenerative disorders.

-

Identifying Biomarkers: Discovering novel metabolic markers for disease diagnosis and prognosis.

In the realm of drug development, ¹³C tracers play a crucial role in:

-

Target Identification and Validation: Identifying enzymes or pathways that are critical for disease progression and can be targeted by new drugs.

-

Mechanism of Action Studies: Understanding how a drug candidate modulates specific metabolic pathways to exert its therapeutic effect.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of a drug and its effect on metabolic fluxes.[3][4]

-

Assessing Drug Efficacy and Toxicity: Evaluating the on-target and off-target effects of a drug on cellular metabolism.[3]

Quantitative Data Presentation

A key output of ¹³C tracer studies is quantitative data on the labeling of metabolites and the calculated metabolic fluxes. This data is often presented in tabular format to facilitate comparison between different experimental conditions.

| Metabolite | Condition A (M+n Enrichment %) | Condition B (M+n Enrichment %) | Fold Change |

| Pyruvate (M+3) | 85.2 ± 3.1 | 65.7 ± 4.5 | 0.77 |

| Lactate (M+3) | 90.1 ± 2.5 | 75.3 ± 3.8 | 0.84 |

| Citrate (M+2) | 45.6 ± 5.2 | 22.1 ± 3.9 | 0.48 |

| α-Ketoglutarate (M+2) | 38.9 ± 4.8 | 18.4 ± 3.1 | 0.47 |

| Succinate (M+2) | 30.1 ± 3.9 | 15.2 ± 2.8 | 0.50 |

| Malate (M+2) | 35.4 ± 4.1 | 17.8 ± 3.0 | 0.50 |

| Aspartate (M+2) | 40.2 ± 4.5 | 20.1 ± 3.3 | 0.50 |

Table 1: Example of Relative ¹³C Enrichment Data. This table shows the percentage of each metabolite that contains a certain number of ¹³C atoms (M+n) under two different experimental conditions. Data is typically presented as mean ± standard deviation.

| Metabolic Flux | Condition A (Flux Rate) | Condition B (Flux Rate) | p-value |

| Glycolysis (Glucose -> Pyruvate) | 100 ± 10 | 75 ± 8 | <0.05 |

| PDH (Pyruvate -> Acetyl-CoA) | 80 ± 7 | 50 ± 6 | <0.01 |

| PC (Pyruvate -> Oxaloacetate) | 20 ± 5 | 25 ± 4 | >0.05 |

| TCA Cycle (Citrate Synthase) | 95 ± 9 | 70 ± 7 | <0.05 |

| Anaplerosis (Glutamine -> α-KG) | 30 ± 6 | 45 ± 5 | <0.05 |

Table 2: Example of Absolute Metabolic Flux Rates. This table presents the calculated rates of specific metabolic reactions in arbitrary units (e.g., nmol/mg protein/hour). Statistical significance is often included to highlight significant changes between conditions.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible data from ¹³C tracer experiments.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and resume proliferation.

-

Media Exchange: After a period of growth, replace the standard medium with a custom-formulated medium containing the ¹³C-labeled tracer (e.g., [U-¹³C]-glucose) and dialyzed fetal bovine serum (to minimize interference from unlabeled metabolites).

-

Incubation: Incubate the cells with the labeled medium for a predetermined period. The duration of labeling depends on the metabolic pathway of interest and the time required to reach isotopic steady state.

-

Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.

-

Sample Processing: Centrifuge the lysate to pellet protein and cellular debris. Collect the supernatant containing the polar metabolites.

Sample Analysis by Mass Spectrometry (GC-MS or LC-MS)

-

Sample Derivatization (for GC-MS): Evaporate the metabolite extract to dryness and derivatize the metabolites to increase their volatility for gas chromatography.

-

Instrumentation Setup: Configure the GC-MS or LC-MS/MS system with the appropriate column and method for separating and detecting the metabolites of interest.

-

Data Acquisition: Inject the prepared sample into the instrument and acquire the mass spectrometry data. The instrument will measure the mass-to-charge ratio (m/z) of the metabolite fragments, allowing for the determination of the isotopologue distribution (the relative abundance of molecules with different numbers of ¹³C atoms).

-

Data Analysis: Integrate the peak areas for each isotopologue to determine the fractional enrichment of ¹³C in each metabolite. Correct for the natural abundance of ¹³C.

Sample Analysis by NMR Spectroscopy

-

Sample Preparation: Lyophilize the polar metabolite extract and resuspend it in a suitable NMR buffer (e.g., D₂O-based buffer) containing a known concentration of an internal standard.

-

NMR Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), on a high-field NMR spectrometer.[5] The ¹H-¹³C HSQC experiment is particularly useful for resolving and identifying labeled metabolites in complex mixtures.[5]

-

Data Processing and Analysis: Process the NMR data using appropriate software to identify and quantify the ¹³C-labeled metabolites. The intensity of the cross-peaks in the ¹H-¹³C HSQC spectrum is proportional to the concentration of the ¹³C-labeled isotopologue.

Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the flow of information and carbon atoms. Graphviz is a powerful tool for generating such diagrams from a simple text-based description in the DOT language.

Caption: A generalized workflow for a 13C metabolic flux analysis experiment.

Caption: Tracing of [U-13C]-glucose through glycolysis and into the TCA cycle.

Conclusion

13C stable isotope tracers are an indispensable tool in modern metabolic research and drug development. They provide a safe and effective means to quantitatively analyze the intricate network of metabolic pathways in living systems. By following rigorous experimental protocols and employing sophisticated analytical techniques, researchers can gain unprecedented insights into cellular metabolism, leading to the discovery of new therapeutic targets and the development of more effective drugs. The ability to visualize complex metabolic data further enhances our understanding and facilitates the communication of these complex biological processes.

References

An In-depth Technical Guide to Potassium Bicarbonate-13C: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Potassium bicarbonate-13C (KH¹³CO₃), a stable isotope-labeled compound crucial for tracing carbon pathways in various chemical and biological systems. This document details its chemical structure, synthesis protocols, and its application in metabolic research, particularly in ¹³C Metabolic Flux Analysis (MFA).

Chemical Structure and Properties

This compound is an inorganic salt composed of a potassium cation (K⁺) and a bicarbonate anion (HCO₃⁻) where the carbon atom is the stable isotope ¹³C. This isotopic labeling allows for the non-radioactive tracing of the bicarbonate ion in biological and chemical processes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | KH¹³CO₃ | |

| Molecular Weight | ~101.11 g/mol | |

| IUPAC Name | potassium hydrogen [¹³C]carbonate | [1] |

| Synonyms | Potassium hydrogen carbonate-¹³C, Potassium acid carbonate-¹³C | |

| InChI | InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1/i1+1; | |

| InChIKey | TYJJADVDDVDEDZ-YTBWXGASSA-M | |

| Canonical SMILES | C(=O)(O)[O-].[K+] | [1] |

| Isomeric SMILES | --INVALID-LINK--(O)[O-].[K+] | [1] |

| Appearance | White, crystalline solid | [1] |

| Solubility in Water | Approx. 22.4 g/100 mL at 20°C | [1] |

| Isotopic Purity | Typically ≥98 atom % ¹³C | [2] |

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the reaction of a potassium-containing base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), with carbon dioxide enriched with the ¹³C isotope (¹³CO₂).[1]

General Reaction Schemes

Using Potassium Carbonate: K₂CO₃ + ¹³CO₂ + H₂O → 2KH¹³CO₃[1]

Using Potassium Hydroxide: KOH + ¹³CO₂ → KH¹³CO₃

Detailed Experimental Protocol

The following protocol is a synthesized method based on established chemical principles for the synthesis of bicarbonates.

Materials:

-

Potassium Hydroxide (KOH), high purity

-

¹³C-enriched Carbon Dioxide (¹³CO₂), isotopic purity ≥99%

-

Deionized, CO₂-free water

-

Ethanol (for washing)

-

Drying agent (e.g., anhydrous calcium sulfate)

Equipment:

-

Schlenk line or glove box for inert atmosphere

-

Gas-tight reaction vessel with a gas inlet and outlet

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Preparation of Potassium Hydroxide Solution: In an inert atmosphere (e.g., under nitrogen or argon), prepare a saturated solution of potassium hydroxide in deionized, CO₂-free water. The use of CO₂-free water is critical to avoid isotopic dilution.

-

Reaction with ¹³CO₂:

-

Place the potassium hydroxide solution in the gas-tight reaction vessel.

-

Slowly bubble the ¹³CO₂ gas through the stirred solution. The reaction is exothermic.

-

Continue the gas flow until the solution is saturated and the precipitation of this compound is complete. The reaction progress can be monitored by the cessation of heat evolution.

-

-

Isolation of the Product:

-

Once the reaction is complete, cool the mixture in an ice bath to further decrease the solubility of the product and maximize the yield.

-

Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold, CO₂-free deionized water, followed by a wash with ethanol to remove residual water.

-

-

Drying and Storage:

-

Dry the purified this compound in a vacuum oven at a temperature below 100°C to avoid thermal decomposition.[1]

-

Store the final product in a tightly sealed container under an inert atmosphere to prevent atmospheric moisture and CO₂ contamination.

-

Table 2: Quantitative Data and Characterization

| Parameter | Typical Value/Method |

| Yield | >90% (dependent on reaction conditions) |

| Isotopic Purity | ≥98 atom % ¹³C (determined by Mass Spectrometry) |

| Chemical Purity | ≥99% (determined by titration) |

| Characterization | ¹³C NMR (in D₂O): δ ≈ 160-165 ppm |

Application in ¹³C Metabolic Flux Analysis

This compound is a valuable tracer in ¹³C Metabolic Flux Analysis (MFA), a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. The ¹³C label from bicarbonate can be incorporated into central carbon metabolism through carboxylation reactions.

Entry of ¹³C from Bicarbonate into the TCA Cycle

A key entry point for the ¹³C label from bicarbonate into the central carbon metabolism is the anaplerotic reaction catalyzed by pyruvate carboxylase, which converts pyruvate to oxaloacetate. This is particularly important in studies of gluconeogenesis and the tricarboxylic acid (TCA) cycle.

References

Physical and chemical properties of Potassium bicarbonate-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Potassium bicarbonate-13C, a stable isotope-labeled compound crucial for a variety of research and development applications. This document details its core characteristics, experimental protocols for its use, and its role in tracing metabolic pathways, offering valuable insights for professionals in the fields of chemistry, biology, and medicine.

Core Physical and Chemical Properties

This compound, with the chemical formula KH¹³CO₃, is a white, crystalline, and odorless solid.[1] As a stable isotope-labeled compound, it serves as a valuable tracer in metabolic research, allowing for the detailed study of carbon pathways and physiological processes.[1] It is slightly alkaline and soluble in water, but insoluble in alcohols and most organic solvents.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | KH¹³CO₃ | [3] |

| Molecular Weight | 101.11 g/mol | |

| Appearance | White crystalline solid | [1] |

| Odor | Odorless | [1] |

| Density | Approximately 2.17 g/cm³ | [1] |

| Property | Value | Conditions | Reference |

| Solubility in Water | Approximately 22.4 g/100 mL | at 20°C | [1] |

| Melting Point | Decomposes starting at ~100°C | - | [1] |

| Isotopic Purity | 98 atom % ¹³C | - |

Chemical Behavior

This compound exhibits chemical properties analogous to its non-labeled counterpart.

-

Decomposition: Upon heating to temperatures between 100 and 120°C, it decomposes to form potassium carbonate (K₂CO₃), water (H₂O), and carbon dioxide (¹³CO₂).[1][4] The chemical equation for this reaction is: 2KH¹³CO₃ → K₂CO₃ + H₂O + ¹³CO₂

-

Reaction with Acids: When reacted with acids, it undergoes a neutralization reaction to produce the corresponding potassium salt, water, and ¹³C-labeled carbon dioxide.[1] For example, with hydrochloric acid (HCl), the reaction is: KH¹³CO₃ + HCl → KCl + H₂O + ¹³CO₂

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of an aqueous solution of potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) with carbon dioxide enriched with the ¹³C isotope (¹³CO₂).[1][5]

Methodology:

-

Preparation of Reactant Solution: Prepare a saturated aqueous solution of high-purity potassium carbonate or potassium hydroxide.

-

Introduction of ¹³CO₂: Bubble ¹³C-enriched carbon dioxide gas through the prepared solution. The reaction can be represented as: K₂CO₃ + ¹³CO₂ + H₂O → 2KH¹³CO₃.[1][5]

-

Controlled Conditions: The synthesis is typically carried out under controlled conditions to ensure high isotopic purity and yield. Optimal conditions for the gas-solid reaction method are a temperature of 20–30°C and a relative humidity of 60–80% to prevent the formation of a passivating carbonate layer.[1]

-

Crystallization and Separation: As the reaction proceeds, this compound will precipitate out of the solution. The crystals are then separated from the solution by filtration.

-

Washing and Drying: The collected crystals are washed to remove any unreacted starting materials and then dried to yield the final product.

Preparation of a Sample for ¹³C NMR Analysis

Methodology:

-

Dissolution: Dissolve a small, accurately weighed amount of this compound in deuterium oxide (D₂O).

-

Internal Standard: Add a suitable internal standard, such as imidazole, to the solution for accurate chemical shift referencing.[6]

-

Transfer to NMR Tube: Transfer the prepared solution to a standard NMR tube.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a spectrometer. The expected chemical shift for the bicarbonate/carbonate peak in D₂O is approximately 164.04 ppm.[6]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for ¹³C Metabolic Flux Analysis

The following diagram illustrates a typical workflow for conducting a ¹³C metabolic flux analysis (¹³C-MFA) experiment using a ¹³C-labeled substrate like this compound. This technique is instrumental in understanding the metabolic activity of cells.

Caption: Workflow for 13C Metabolic Flux Analysis.

Metabolic Pathway of ¹³C-Bicarbonate from Hyperpolarized [1-¹³C]Pyruvate

This compound is a key metabolite in cellular respiration and can be traced from other labeled precursors. The following diagram shows the metabolic conversion of hyperpolarized [1-¹³C]pyruvate to ¹³C-bicarbonate, a process often studied in cancer and metabolic disease research.

Caption: Pyruvate to Bicarbonate Metabolic Pathway.

Safety and Handling

Researchers and laboratory personnel should adhere to standard safety protocols when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[7]

-

Handling: Avoid breathing dust and prevent contact with skin and eyes.[8] Ensure adequate ventilation in the work area.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] The material is hygroscopic.

-

Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[7]

This guide provides a foundational understanding of this compound for its effective and safe use in a research setting. For more specific applications and detailed analytical procedures, consulting the primary literature is recommended.

References

- 1. Buy this compound (EVT-15223659) [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. dev.usbio.net [dev.usbio.net]

- 4. Potassium bicarbonate - Wikipedia [en.wikipedia.org]

- 5. Preparation of potassium bicarbonate_Chemicalbook [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. techdata.level7chemical.com [techdata.level7chemical.com]

- 9. oxfordlabchem.com [oxfordlabchem.com]

Understanding 13C Enrichment with Potassium Bicarbonate: A Technical Guide for Researchers

An in-depth exploration of the applications, methodologies, and data interpretation of 13C-labeled potassium bicarbonate in metabolic research, tailored for researchers, scientists, and drug development professionals.

The use of stable isotopes as tracers has revolutionized our understanding of metabolic pathways in both healthy and diseased states. Among these, 13C-labeled compounds are paramount for elucidating carbon flux through various metabolic networks. Potassium bicarbonate (KH¹³CO₃), a readily available and biocompatible source of labeled carbon dioxide/bicarbonate, has emerged as a powerful tool for investigating cellular metabolism, particularly in the fields of cancer biology, neurology, and drug development. This technical guide provides a comprehensive overview of 13C enrichment using potassium bicarbonate, detailing experimental protocols, summarizing quantitative data, and illustrating key signaling pathways.

Core Concepts: The Role of Bicarbonate in Metabolism

Bicarbonate (HCO₃⁻) is a critical component of the cellular environment, primarily known for its role in maintaining pH homeostasis. However, its involvement in metabolic processes extends far beyond buffering. The bicarbonate pool is in dynamic equilibrium with carbon dioxide (CO₂), a key substrate and product in numerous enzymatic reactions. By introducing 13C-labeled bicarbonate, researchers can trace the fate of this carbon atom as it is incorporated into various metabolic intermediates.

This technique is particularly insightful for studying:

-

Anaplerosis and Cataplerosis: The replenishment and removal of intermediates from the Krebs cycle (also known as the tricarboxylic acid or TCA cycle).

-

Carboxylation Reactions: Processes where CO₂ is fixed into organic molecules, such as the conversion of pyruvate to oxaloacetate by pyruvate carboxylase.

-

Metabolic Phenotypes of Cancer: Investigating phenomena like the Warburg effect, where cancer cells exhibit altered glucose metabolism.[1][2][3][4]

-

Real-time Metabolic Imaging: Utilizing hyperpolarized ¹³C MRI to visualize metabolic conversions in vivo.

Experimental Protocols

The application of ¹³C-labeled potassium bicarbonate spans a range of experimental systems, from in vitro cell cultures to in vivo animal and human studies. Below are detailed methodologies for key experimental approaches.

In Vitro ¹³C Metabolic Flux Analysis (MFA) in Cancer Cells

Metabolic flux analysis using ¹³C-labeled substrates is a cornerstone technique for quantifying the rates of metabolic reactions.[5][6][7]

Objective: To determine the intracellular metabolic fluxes in cancer cells by tracing the incorporation of ¹³C from potassium bicarbonate into key metabolites.

Methodology:

-

Cell Culture: Culture cancer cells of interest in a suitable growth medium. For tracer experiments, a custom medium is often required where the standard sodium bicarbonate is replaced with a known concentration of KH¹³CO₃.

-

Isotopic Labeling:

-

Prepare a stock solution of KH¹³CO₃ in sterile water. The concentration will depend on the specific experimental goals but is typically in the range of physiological bicarbonate concentrations.

-

Replace the normal growth medium with the ¹³C-bicarbonate-containing medium.

-

Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into intracellular metabolites and to reach isotopic steady state. The exact timing needs to be optimized for the specific cell line and pathways of interest.

-

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by, for example, aspirating the medium and washing the cells with ice-cold saline.

-

Extract metabolites using a cold solvent mixture, such as 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the metabolites if necessary for analysis by gas chromatography-mass spectrometry (GC-MS) or use liquid chromatography-mass spectrometry (LC-MS) for direct analysis.

-

Analyze the samples to determine the mass isotopomer distribution of key metabolites, such as those in the Krebs cycle.

-

-

Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Use specialized software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model and estimate the intracellular fluxes.[7]

-

In Vivo Hyperpolarized ¹³C-Bicarbonate Magnetic Resonance Imaging (MRI)

Hyperpolarized ¹³C MRI is a non-invasive imaging technique that allows for the real-time visualization of metabolic pathways in vivo.[8][9][10][11][12] The signal of ¹³C-labeled molecules can be enhanced by over 10,000-fold through a process called dynamic nuclear polarization (DNP).[10][12]

Objective: To non-invasively image the conversion of hyperpolarized [1-¹³C]pyruvate to [¹³C]bicarbonate, providing a readout of pyruvate dehydrogenase (PDH) complex activity and downstream Krebs cycle flux.

Methodology:

-

Probe Preparation:

-

A solution of [1-¹³C]pyruvic acid containing a trityl radical is prepared.

-

The sample is placed in a DNP polarizer and cooled to approximately 1.4 Kelvin in a strong magnetic field.

-

The sample is irradiated with microwaves to transfer the high polarization of the electron spins of the radical to the ¹³C nuclear spins.

-

-

Dissolution and Formulation:

-

Once hyperpolarized, the frozen sample is rapidly dissolved with a superheated, sterile aqueous solution to create an injectable solution at a physiological temperature and pH.

-

For bicarbonate imaging, the focus is on the metabolic product of pyruvate, not direct injection of hyperpolarized bicarbonate, which is technically challenging. The conversion of hyperpolarized [1-¹³C]pyruvate to ¹³CO₂ by PDH, which is in rapid equilibrium with [¹³C]bicarbonate, is what is imaged.[13][14]

-

-

Animal/Patient Preparation:

-

The subject is positioned within the MRI scanner.

-

An intravenous line is established for the injection of the hyperpolarized probe.

-

-

Image Acquisition:

-

A specialized ¹³C MRI pulse sequence is used to acquire data dynamically following the injection of the hyperpolarized [1-¹³C]pyruvate.

-

The sequence is designed to selectively excite and detect the signals from [1-¹³C]pyruvate, [1-¹³C]lactate, and [¹³C]bicarbonate.

-

-

Data Analysis:

-

The acquired data are processed to generate maps of the spatial distribution of each metabolite.

-

Kinetic modeling can be applied to the dynamic data to quantify the apparent rate constants of conversion (e.g., kPL for pyruvate to lactate and kPB for pyruvate to bicarbonate).[15]

-

In Vivo ¹³C-Bicarbonate Infusion for CO₂ Production Measurement

This method is used to determine the whole-body rate of carbon dioxide production.[16]

Objective: To measure the rate of CO₂ production (VCO₂) by infusing ¹³C-labeled sodium or potassium bicarbonate and measuring the enrichment of ¹³CO₂ in expired breath.

Methodology:

-

Subject Preparation: The subject rests in a post-absorptive state.

-

Infusion: A primed, continuous intravenous infusion of NaH¹³CO₃ or KH¹³CO₃ is administered. The priming dose helps to rapidly equilibrate the body's bicarbonate pool.

-

Breath Sample Collection: Expired breath samples are collected at regular intervals into gas-tight bags or containers.

-

Sample Analysis: The ¹³C enrichment of CO₂ in the breath samples is determined using gas chromatography-isotope ratio mass spectrometry (GC-IRMS).

-

Calculation: The rate of CO₂ appearance is calculated from the infusion rate of the tracer and the steady-state ¹³CO₂ enrichment in the breath. A correction factor for the retention of the label in the body is typically applied.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing ¹³C-bicarbonate for metabolic analysis.

Table 1: Quantification of Hyperpolarized [1-¹³C]Pyruvate to [¹³C]Bicarbonate Conversion

| Parameter | Value | Context | Reference |

| Pyruvate-to-Bicarbonate Conversion Rate (kPB) | 0.0034 ± 0.0006 s⁻¹ | Healthy rat brain with lactate saturation | [13] |

| Pyruvate-to-Bicarbonate Conversion Rate (kPB) | 0.0047 ± 0.0008 s⁻¹ | Healthy rat brain without lactate saturation | [13] |

| [¹³C]Bicarbonate Signal-to-Noise Ratio (SNR) | 3.6 ± 1.3 | Healthy rat brain with lactate saturation | [13] |

| [¹³C]Bicarbonate Signal-to-Noise Ratio (SNR) | 5.8 ± 1.5 | Healthy rat brain without lactate saturation | [13] |

| Michaelis Constant (Km) for Pyruvate to Bicarbonate Conversion | 0.12 ± 0.075 mM | Fed rat liver | [17] |

| Michaelis Constant (Km) for Pyruvate to Bicarbonate Conversion | 15 ± 25 mM | Fasted rat liver | [17] |

Table 2: In Vivo CO₂ Production Measured by ¹³C-Bicarbonate Infusion

| Parameter | Value (mmol/min) | Method | Reference |

| Rate of CO₂ Appearance (uncorrected) | 11.41 ± 1.56 | NaH¹³CO₃ Infusion | [16] |

| Rate of CO₂ Appearance (corrected) | 9.24 ± 0.78 | NaH¹³CO₃ Infusion | [16] |

| VCO₂ | 8.97 ± 0.82 | Indirect Calorimetry | [16] |

| VCO₂ | 8.80 ± 0.83 | ¹⁴CO₂ Expiration | [16] |

Signaling Pathways and Metabolic Relationships

The metabolism of bicarbonate is intricately linked to key signaling pathways that are often dysregulated in disease, particularly cancer.

The mTORC1-SLC4A7 Axis in Cancer Metabolism

Recent research has highlighted the importance of bicarbonate transport in cancer cell growth. The mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation, has been shown to stimulate the import of bicarbonate into cancer cells.[18] This is achieved through the translational regulation of the sodium bicarbonate cotransporter SLC4A7.[18] The imported bicarbonate serves as a substrate for de novo nucleotide synthesis, fueling the rapid proliferation of cancer cells.[18][19]

Caption: The mTORC1-SLC4A7 signaling pathway promoting bicarbonate import for nucleotide synthesis in cancer.

Bicarbonate and the Krebs Cycle

The entry of ¹³C from bicarbonate into the Krebs cycle is a key aspect of tracer studies. This occurs primarily through carboxylation reactions. The experimental workflow for tracing these pathways is crucial for understanding the metabolic state of the cell.

Caption: A generalized experimental workflow for ¹³C-bicarbonate tracing of the Krebs cycle.

The following diagram illustrates the entry of the ¹³C label from bicarbonate into the Krebs cycle and its subsequent distribution among key intermediates.

Caption: Incorporation of ¹³C from bicarbonate into the Krebs cycle via pyruvate carboxylase (PC).

Conclusion

The use of ¹³C-labeled potassium bicarbonate as a metabolic tracer offers a powerful and versatile approach to investigate cellular metabolism. From detailed flux analysis in cancer cell lines to real-time in vivo imaging, this technique provides invaluable insights into the intricate network of metabolic pathways. The methodologies and data presented in this guide serve as a foundational resource for researchers aiming to employ ¹³C-bicarbonate in their studies. As analytical technologies continue to advance, the applications of this simple yet elegant tracer are poised to expand, further unraveling the complexities of metabolism in health and disease and aiding in the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for producing hyperpolarized 13C-bicarbonate for clinical MRI of extracellular pH in aggressive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for producing hyperpolarized 13C-bicarbonate for clinical MRI of extracellular pH in aggressive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mriquestions.com [mriquestions.com]

- 13. Lactate saturation limits bicarbonate detection in hyperpolarized 13C‐pyruvate MRI of the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vbn.aau.dk [vbn.aau.dk]

- 15. profiles.wustl.edu [profiles.wustl.edu]

- 16. Use of [13C]bicarbonate infusion for measurement of CO2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [13C]bicarbonate labelled from hyperpolarized [1-13C]pyruvate is an in vivo marker of hepatic gluconeogenesis in fasted state - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The mTORC1-SLC4A7 axis stimulates bicarbonate import to enhance de novo nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting Bicarbonate in Cancer - News Center [news.feinberg.northwestern.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Potassium Bicarbonate-¹³C as a Carbon Source for Tracing

Introduction: The Role of Potassium Bicarbonate-¹³C in Metabolic Tracing

Potassium bicarbonate-¹³C (KH¹³CO₃) is a stable, non-radioactive, isotopically labeled compound that serves as a powerful tool in metabolic research.[1] As a white, crystalline solid, it is readily soluble and can be introduced into biological systems to trace the path of carbon atoms through various metabolic pathways.[1][2] The incorporation of the heavy carbon isotope (¹³C) allows researchers to distinguish it from the naturally abundant ¹²C, enabling precise tracking and quantification of metabolic fluxes.[3]

Synthesized from potassium carbonate and ¹³C-enriched carbon dioxide, KH¹³CO₃ is utilized across chemistry, biology, and medicine to elucidate reaction mechanisms, map carbon pathways, and inform diagnostic and therapeutic strategies.[1] Its primary role in metabolic studies is to act as a source of labeled bicarbonate (H¹³CO₃⁻), which can be fixed into central carbon metabolism, providing critical insights into cellular physiology and disease states.

Core Concepts: Tracing Carbon Fixation and Anaplerosis

The fundamental principle behind using KH¹³CO₃ is its ability to introduce a traceable ¹³C label into the cell's bicarbonate pool. This pool is in equilibrium with carbon dioxide (CO₂), a key substrate in several carboxylation reactions.

Key Enzymatic Reactions:

-

Carbonic Anhydrase: This enzyme rapidly catalyzes the reversible hydration of CO₂ to bicarbonate, ensuring that the ¹³C label from administered bicarbonate is available as ¹³CO₂ for metabolic reactions.[4]

-

Pyruvate Carboxylase (PC): A major anaplerotic enzyme, PC is located in the mitochondria and catalyzes the carboxylation of pyruvate to form oxaloacetate, a crucial intermediate in the Tricarboxylic Acid (TCA) cycle.[5][6] When ¹³CO₂ is present, this reaction produces [4-¹³C]oxaloacetate, directly labeling the TCA cycle.

-

Other Carboxylases: Other enzymes, such as acetyl-CoA carboxylase (ACC) in fatty acid synthesis and phosphoenolpyruvate carboxykinase (PEPCK) in gluconeogenesis, also utilize bicarbonate, allowing the ¹³C label to trace into these respective pathways.[7]

Anaplerosis and Cataplerosis:

Anaplerosis is the process of replenishing TCA cycle intermediates that have been extracted for biosynthesis (a process known as cataplerosis).[7] Tracing with KH¹³CO₃ is particularly effective for studying anaplerotic flux via pyruvate carboxylase, as the appearance of specific ¹³C-labeled isotopologues in TCA cycle metabolites directly reflects the activity of this pathway.[5][8]

Experimental Protocols and Methodologies

The application of potassium bicarbonate-¹³C varies between in vivo and in vitro settings. Below are generalized protocols for key experimental approaches.

In Vivo Tracing in Animal Models

This protocol is designed to measure whole-body or tissue-specific carbon fixation and substrate oxidation.

Methodology:

-

Tracer Administration: A primed, continuous intravenous infusion of sterile NaH¹³CO₃ (or KH¹³CO₃) solution is administered to the subject (e.g., healthy adults, animal models) to achieve a steady-state enrichment of the body's bicarbonate pool.[9]

-

Sample Collection:

-

Breath Samples: Expired air is collected at regular intervals to measure the enrichment of ¹³CO₂.

-

Blood Samples: Plasma is collected to measure the enrichment of bicarbonate and other metabolites.

-

Tissue Samples: At the end of the experiment, tissues are rapidly harvested and flash-frozen to quench metabolism for later analysis of metabolite enrichment.[5]

-

-

Sample Analysis:

-

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): This is the standard method for determining ¹³C enrichment in breath CO₂.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used to measure the ¹³C labeling patterns of polar metabolites extracted from tissues and plasma, providing detailed information on pathway activity.[10]

-

-

Data Calculation: The rate of CO₂ production (VCO₂) can be calculated from the ¹³C-bicarbonate infusion rate and the steady-state ¹³C enrichment in breath, after correcting for the recovery of the label.[9]

In Vitro Tracing in Cell Culture

This approach is used to investigate cell-autonomous metabolic pathways.

Methodology:

-

Media Preparation: Prepare cell culture medium containing KH¹³CO₃ or NaH¹³CO₃ at a desired concentration. The bicarbonate is often added in equilibrium with a ¹³CO₂ atmosphere in the incubator to maintain pH and isotopic enrichment.

-

Cell Labeling: Replace the standard medium with the ¹³C-bicarbonate-containing medium and incubate the cells for a duration sufficient to achieve isotopic steady state in the pathways of interest (e.g., minutes for glycolysis, hours for the TCA cycle).[11]

-

Metabolite Extraction:

-

Rapidly aspirate the medium.

-

Quench metabolism by washing the cells with an ice-cold saline solution.

-

Add a cold extraction solvent (e.g., 80% methanol) to the cells, scrape, and collect the cell lysate.

-

-

Sample Analysis: Use LC-MS/MS to analyze the cell extracts.[10] This allows for the quantification of various mass isotopologues of key metabolites (e.g., citrate, malate, aspartate), revealing the contribution of bicarbonate fixation to their synthesis.

Hyperpolarized ¹³C Magnetic Resonance

This advanced imaging technique allows for the real-time, non-invasive monitoring of metabolic fluxes in vivo.

Methodology:

-

Probe Preparation: [1-¹³C]pyruvate is hyperpolarized, dramatically increasing its magnetic resonance signal.

-

Administration: The hyperpolarized pyruvate is injected intravenously.

-

Metabolic Conversion: As the pyruvate is metabolized in tissues like the liver and kidney, the ¹³C label is transferred to other molecules.

-

Detection: ¹³C magnetic resonance spectroscopy or imaging is used to detect the signals from [1-¹³C]pyruvate and its metabolic products, including [¹³C]bicarbonate, [1-¹³C]lactate, and [1-¹³C]alanine, in real-time.[14][15]

Data Presentation and Quantitative Analysis

Clear presentation of quantitative data is essential for interpreting tracing experiments.

Table 1: Comparison of CO₂ Production (VCO₂) Measurement Methods

This table summarizes data from a study comparing VCO₂ measurements in healthy adults using ¹³C-bicarbonate infusion, ¹⁴C-leucine infusion, and indirect calorimetry.[9]

| Measurement Method | Mean VCO₂ (mmol/min) | Standard Deviation (mmol/min) |

| Indirect Calorimetry | 8.97 | 0.82 |

| L-[1-¹⁴C]leucine Infusion | 8.80 | 0.83 |

| NaH¹³CO₃ Infusion (Uncorrected) | 11.41 | 1.56 |

| NaH¹³CO₃ Infusion (Corrected) | 9.24 | 0.78 |

Data adapted from a study on healthy adults in a post-absorptive state. The corrected NaH¹³CO₃ value accounts for the incomplete recovery of the infused label in expired CO₂.[9]

Table 2: Representative ¹³C Labeling from Bicarbonate in TCA Cycle Intermediates

This table illustrates the expected labeling patterns in key metabolites following the fixation of ¹³CO₂ via pyruvate carboxylase. The "M+1" designation indicates that the metabolite molecule contains one ¹³C atom derived from the bicarbonate tracer.

| Metabolite | Mass Isotopologue | Typical In Vivo Observation | Pathway Implication |

| Oxaloacetate | M+1 (from ¹³CO₂) | Inferred from downstream metabolites | Direct product of pyruvate carboxylase |

| Malate | M+1 | Readily detected | TCA cycle activity |

| Fumarate | M+1 | Readily detected | TCA cycle activity |

| Aspartate | M+1 | Readily detected | Transamination of oxaloacetate |

| Citrate | M+1 | Detected | Indicates recycling of labeled oxaloacetate |

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in ¹³C-bicarbonate tracing.

Diagram 1: Entry of ¹³C-Bicarbonate into the TCA Cycle

Caption: ¹³C from bicarbonate is fixed onto pyruvate by pyruvate carboxylase to form labeled oxaloacetate.

Diagram 2: Experimental Workflow for In Vivo Tracing

Caption: Workflow for an in vivo ¹³C-bicarbonate tracing experiment from infusion to data analysis.

Diagram 3: Logical Flow for Drug Efficacy Study

Caption: Logical workflow for using ¹³C-bicarbonate to test a drug's effect on anaplerosis.

Applications in Research and Drug Development

The ability to trace carbon fixation makes KH¹³CO₃ invaluable for several applications.

Metabolic Research

-

Mapping Central Carbon Metabolism: It provides a direct measure of anaplerotic flux into the TCA cycle, which is crucial for cellular energy production and biosynthesis.[5][6]

-

Disease Modeling: In cancer research, altered anaplerosis is a hallmark of many tumors.[8] Tracing with ¹³C-bicarbonate can quantify the reliance of cancer cells on pyruvate carboxylase, identifying potential therapeutic targets.[5] Similarly, it is used to study gluconeogenesis in the context of diabetes.[7]

-

Distinguishing In Vivo vs. In Vitro Metabolism: Studies have shown that the recycling of endogenous CO₂ is substantial in vivo but often negligible in vitro.[6][8] This highlights the importance of using tracers like bicarbonate to understand metabolic activities in a physiological context.

Drug Development

-

Pharmacodynamic Biomarkers: By measuring changes in metabolic flux, ¹³C-bicarbonate tracing can serve as a pharmacodynamic biomarker to confirm that a drug is engaging its intended metabolic target.[3]

-

Mechanism of Action Studies: It helps elucidate how drug candidates impact specific metabolic pathways, which is critical for developing therapies for metabolic diseases.[3]

-

Pharmacokinetic (ADME) Studies: When a drug is labeled with ¹³C, its metabolism can sometimes release ¹³CO₂, which can be detected in breath tests to provide information on the rate of drug absorption, distribution, metabolism, and excretion.[3]

Conclusion

Potassium bicarbonate-¹³C is a versatile and powerful tracer for delineating the complexities of central carbon metabolism. Its ability to directly report on carboxylation reactions provides researchers with a unique tool to quantify anaplerotic fluxes, investigate metabolic reprogramming in disease, and evaluate the efficacy of novel drug candidates. From whole-body CO₂ production measurements to real-time imaging with hyperpolarized probes, the applications of ¹³C-bicarbonate continue to expand, offering deeper insights into the intricate network of metabolic pathways that sustain life. The careful design of tracing experiments and the sophisticated interpretation of labeling patterns are paramount to harnessing the full potential of this invaluable research tool.

References

- 1. Buy Potassium bicarbonate-13C (EVT-15223659) [evitachem.com]

- 2. US6872516B2 - Methods of producing carbon-13 labeled biomass - Google Patents [patents.google.com]

- 3. Carbon-13 Dioxide in Metabolic Research and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 4. 13C saturation transfer effect of carbon dioxide-bicarbonate exchange catalyzed by carbonic anhydrase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo | bioRxiv [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. [13C]bicarbonate labelled from hyperpolarized [1-13C]pyruvate is an in vivo marker of hepatic gluconeogenesis in fasted state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of [13C]bicarbonate infusion for measurement of CO2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism of hyperpolarized [1‐13C]pyruvate through alternate pathways in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of Aspartate and Bicarbonate Produced From Hyperpolarized [1-13C]Pyruvate as Markers of Renal Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Application of 13C in Research: Natural Abundance Versus Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of the stable isotope of carbon, ¹³C, in scientific research. It provides a comprehensive overview of the natural abundance of ¹³C and the use of ¹³C-labeled compounds, with a focus on their application in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize ¹³C in their experimental designs.

Introduction to ¹³C: Natural Abundance and Isotopic Labeling

Carbon, the fundamental element of life, exists predominantly as the stable isotope ¹²C. However, a small fraction naturally occurs as the stable, non-radioactive isotope ¹³C, which contains an additional neutron. This subtle difference in mass forms the basis of powerful analytical techniques that can trace the fate of carbon atoms in biological and chemical systems.

While the natural abundance of ¹³C is low, it is detectable and provides a baseline for isotopic analysis. For more sensitive and targeted studies, compounds can be artificially enriched with ¹³C, creating "labeled" molecules. These labeled compounds serve as powerful tracers, allowing researchers to follow metabolic pathways, quantify fluxes, and understand the mechanisms of drug action with high precision.

Quantitative Comparison: Natural Abundance vs. Labeled Compounds

The decision to use naturally abundant ¹³C or isotopically labeled compounds depends on the specific research question and the required sensitivity. The following tables provide a quantitative comparison to aid in this decision-making process.

Table 1: Isotopic Abundance of Carbon

| Isotope | Natural Abundance (%) | Properties |

| ¹²C | ~98.9% | NMR inactive |

| ¹³C | ~1.1% | NMR active (Spin = 1/2) |

Table 2: Comparison of Analytical Approaches Using ¹³C

| Feature | Natural Abundance ¹³C Analysis | ¹³C-Labeled Compound Analysis |

| Typical ¹³C Enrichment | ~1.1% | >99% for uniformly labeled compounds |

| Primary Applications | Isotopic signature analysis, determining the origin of compounds. | Metabolic flux analysis, drug metabolism studies, quantitative proteomics. |